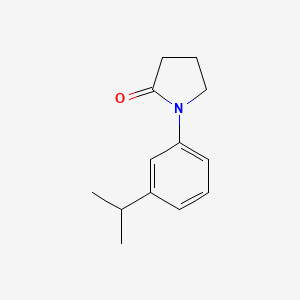

![molecular formula C10H17ClF3N B3020499 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride CAS No. 2551115-92-3](/img/structure/B3020499.png)

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

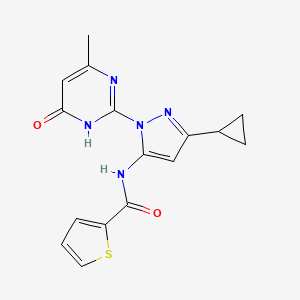

The compound 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride is a derivative of the azaspirodecane family, which is characterized by a spirocyclic structure containing both a nitrogen atom and a trifluoromethyl group. This structural motif is of interest in medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related azaspirodecane derivatives has been explored in the literature. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves key steps such as the addition of prenyl magnesium bromide to a 4-methoxybenzylimine, followed by an iodine-initiated aminocyclization to form the azaspirocycle . Although this does not directly describe the synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of azaspirodecane derivatives is characterized by a bicyclic system with a nitrogen atom incorporated into one of the rings. The presence of a trifluoromethyl group, as seen in some derivatives, can significantly influence the molecule's electronic properties and steric profile, which in turn can affect its biological activity .

Chemical Reactions Analysis

In the context of chemical reactions, the azaspirodecane core can participate in various transformations. The study on 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives, for example, shows that modifications at the trifluoromethyl position can lead to improved biological activity. The replacement of a trifluoromethyl moiety with a trifluoromethoxy group resulted in enhanced inhibitory activity against murine soluble epoxide hydrolase (sEH) .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can affect its oral bioavailability and metabolic stability. In the case of the sEH inhibitors, the oral administration of certain derivatives demonstrated the ability to reduce blood pressure in hypertensive rats, indicating good bioavailability and therapeutic potential .

Propiedades

IUPAC Name |

8-(trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3N.ClH/c11-10(12,13)8-1-3-9(4-2-8)5-6-14-7-9;/h8,14H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCPLDGTKDMRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(F)(F)F)CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)